molecular formula C14H11IO3 B1624254 Benzyl 2-hydroxy-5-iodobenzoate CAS No. 56529-83-0

Benzyl 2-hydroxy-5-iodobenzoate

Cat. No.: B1624254
CAS No.: 56529-83-0
M. Wt: 354.14 g/mol
InChI Key: SYPYCOBZYRYNPS-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxy-5-iodobenzoate is an organic compound with the molecular formula C14H11IO3. It is a derivative of benzoic acid, where the benzyl group is esterified with 2-hydroxy-5-iodobenzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-hydroxy-5-iodobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-5-iodobenzoic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) are often used to accelerate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of benzyl 2-oxo-5-iodobenzoate.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2-hydroxy-5-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of benzyl 2-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets. The iodine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological and chemical activities. The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-hydroxy-5-iodobenzoate is unique due to the presence of both the hydroxyl and iodine groups, which confer distinct chemical properties.

Properties

IUPAC Name

benzyl 2-hydroxy-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO3/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPYCOBZYRYNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444549
Record name benzyl 2-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56529-83-0
Record name benzyl 2-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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